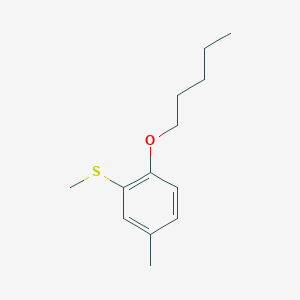

5-Methyl-2-n-pentoxyphenyl methyl sulfide

Description

5-Methyl-2-n-pentoxyphenyl methyl sulfide is a sulfur-containing aromatic compound characterized by a methyl sulfide group (-S-CH₃) attached to a phenyl ring substituted with a pentoxy chain (-O-C₅H₁₁) at the 2-position and a methyl group at the 5-position. The pentoxy chain may enhance lipophilicity, influencing solubility and biological interactions, while the methyl sulfide group contributes to electron-donating effects and reactivity in substitution reactions .

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-4-5-6-9-14-12-8-7-11(2)10-13(12)15-3/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWASDWPMLTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-n-pentoxyphenyl methyl sulfide typically involves the reaction of 5-methyl-2-hydroxyphenyl methyl sulfide with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-n-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-sulfided phenyl compounds.

Substitution: Halogenated or nitrated phenyl compounds.

Scientific Research Applications

5-Methyl-2-n-pentoxyphenyl methyl sulfide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-pentoxyphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Sulfide vs. Sulfonamide Reactivity : Sulfides (e.g., 5-Methyl-2-n-pentoxyphenyl methyl sulfide) are less polar than sulfonamides, impacting solubility and bioavailability. Sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity, enhancing their suitability as drug candidates .

Biological Activity

5-Methyl-2-n-pentoxyphenyl methyl sulfide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and implications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

5-Methyl-2-n-pentoxyphenyl methyl sulfide features a methyl group, a pentoxy group, and a methyl sulfide group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 250.39 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

Synthesis

The synthesis of 5-Methyl-2-n-pentoxyphenyl methyl sulfide typically involves the reaction of 5-methyl-2-hydroxyphenyl methyl sulfide with n-pentyl bromide in the presence of a base like potassium carbonate. This reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.

The biological activity of 5-Methyl-2-n-pentoxyphenyl methyl sulfide is attributed to its ability to interact with various biomolecules. The sulfide group can participate in redox reactions, while the phenyl ring may engage in π-π interactions with other aromatic systems. These interactions can modulate several biochemical pathways and cellular processes, potentially influencing cell signaling and metabolic functions.

Research Findings

- Antioxidant Activity : Studies have indicated that compounds similar to 5-Methyl-2-n-pentoxyphenyl methyl sulfide exhibit antioxidant properties, which can protect cells from oxidative stress and damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

- Potential Therapeutic Applications : The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents targeting specific diseases such as diabetes or cancer .

Case Study 1: Antioxidant Effects

In a controlled study examining the antioxidant effects of related compounds, researchers found that derivatives of 5-Methyl-2-n-pentoxyphenyl methyl sulfide significantly reduced reactive oxygen species (ROS) levels in cultured human cells. This reduction was linked to enhanced cellular viability under oxidative stress conditions.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests demonstrated that 5-Methyl-2-n-pentoxyphenyl methyl sulfide exhibited moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potential for further development into antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-2-ethoxyphenyl methyl sulfide | Ethoxy group instead of pentoxy | Moderate antioxidant properties |

| 5-Methyl-2-methoxyphenyl methyl sulfide | Methoxy group | Limited biological activity |

| 5-Methyl-2-n-butoxyphenyl methyl sulfide | Butoxy group | Similar antimicrobial effects |

The presence of different alkoxy groups influences solubility and reactivity, impacting the biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.